2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
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Properties
IUPAC Name |
2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-3-28-18(27)10-4-6-11(7-5-10)20-12(23)8-29-19-21-15(24)13-9(2)14(17(25)26)30-16(13)22-19/h4-7H,3,8H2,1-2H3,(H,20,23)(H,25,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCIFAIXDGDZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of such compounds often involves interactions with specific protein targets in the cell, leading to changes in cellular function. The specific targets and mode of action can vary widely depending on the exact structure of the compound and its functional groups .
The compound’s effects on biochemical pathways would also depend on its specific targets. For example, some thieno[2,3-d]pyrimidines have been found to inhibit enzymes involved in key biochemical pathways, leading to downstream effects on cellular function .
Biological Activity
The compound 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core substituted with various functional groups. The synthesis typically involves multi-step organic reactions starting from 2-aminothiophene derivatives. The general synthetic route includes:
- Formation of the Thieno[2,3-d]pyrimidine Core : Utilizing thiophene and pyrimidine derivatives.
- Substitution Reactions : Introducing ethoxycarbonyl and amino groups to enhance biological activity.
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant inhibition of key enzymes involved in purine biosynthesis. Specifically, the compound has been shown to inhibit:
- GARFTase (Glycinamide ribonucleotide formyltransferase) : Ki value of 2.97 μM.
- AICARFTase (AICAR transformylase) : Ki value of 9.48 μM.
These enzymes are critical for nucleotide synthesis, making them valuable targets in cancer therapy due to their role in cell proliferation .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) : Exhibits significant cytotoxicity against MDA-MB-231 cells, a model for TNBC.
- Mechanisms : The compound induces apoptosis and inhibits cell migration by targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
Case Studies
-
In Vitro Studies : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that modifications to the core structure significantly influenced biological activity.
These findings underscore the importance of structural diversity in enhancing anticancer efficacy .
Compound Cell Line IC50 (μM) 1 MDA-MB-231 5.0 2 HeLa 7.1 3 A2780 4.5 - Enzyme Inhibition Studies : The compound was subjected to enzyme assays demonstrating its dual inhibition capabilities at GARFTase and AICARFTase, providing a rationale for its use as a targeted antitumor agent .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 372.43 g/mol.
Biological Activities
Compounds containing the thienopyrimidine moiety have been reported to exhibit a wide range of biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections.
- Antitumor Properties : Certain thienopyrimidine compounds have demonstrated cytotoxic effects on cancer cells.
- Antimicrobial Effects : The compound may possess activity against various bacteria and fungi.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the thienopyrimidine core.
- Substitution Reactions : Introducing ethoxycarbonyl and other functional groups through nucleophilic substitution.
- Oxidation Reactions : Modifying existing functional groups to enhance biological activity.
Study 1: Antitumor Activity
A recent study investigated the antitumor effects of compounds similar to 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.
Study 2: Antiviral Properties
Another research effort focused on the antiviral properties of thienopyrimidine derivatives. The compound showed promising activity against specific viral strains, highlighting its potential as a lead compound for drug development.
Chemical Reactions Analysis
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.
Decarboxylation
The carboxylic acid group at position 6 undergoes decarboxylation under high-temperature acidic conditions, forming a simpler thienopyrimidine derivative.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HCl (12 M), reflux | - | 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine | 72% |
Alkylation at the Pyrimidine Nitrogen
The lactam nitrogen (N-3) undergoes alkylation, typically with methyl iodide, to form N-alkylated derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| DMF, K₂CO₃, CH₃I | 80°C, 6 hours | 3-Methyl-2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-... | 78% |
Thioether Oxidation
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH | RT, 12 hours | Sulfoxide derivative | 65% | |
| mCPBA, DCM | 0°C to RT, 4 hours | Sulfone derivative | 58% |
Amide Formation
The carboxylic acid at position 6 reacts with amines to form amide derivatives, enhancing target specificity.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt, DMF | Benzylamine, RT | 6-(Benzylcarbamoyl)-2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxo... | 82% |
Esterification
The carboxylic acid can be re-esterified under acidic conditions, enabling reversible modifications.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄, EtOH | Reflux, 8 hours | Ethyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-... | 88% |
Cyclization Reactions
The thienopyrimidine core participates in cyclization with aldehydes or ketones to form fused heterocycles.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ac₂O, 120°C | Benzaldehyde | Thieno[2,3-d]pyrimidine-fused quinazoline | 70% |
Halogenation
Electrophilic halogenation at the thiophene ring occurs under controlled conditions.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NBS, CCl₄ | Light, 4 hours | 5-Bromo-2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-... | 68% |
Key Research Findings
-
Biological Relevance : Alkylated derivatives (Section 3) show enhanced cytotoxicity against cancer cell lines (e.g., HT29 colon cancer) due to improved membrane permeability .
-
Stability : Sulfone derivatives (Section 4) exhibit greater metabolic stability compared to sulfoxides.
-
Synthetic Versatility : The carboxylic acid group enables diverse functionalization, making the compound a scaffold for drug discovery .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction intermediates?
The compound is synthesized via alkylation of thioether precursors. A general method involves reacting 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with alkylating agents. Key intermediates include the thiolated pyrimidine core, which undergoes functionalization at the thioether group . For example, substituting the thiol group with a 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl moiety requires careful pH control (pH 7–8) and reflux conditions in ethanol/water mixtures to avoid side reactions .
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
Characterization employs:
- 1H NMR : Peaks for methyl groups (δ 2.3–2.5 ppm), ethoxycarbonyl protons (δ 1.3–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), and aromatic protons (δ 7.2–8.1 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., C21H20N4O6S2 requires m/z 496.08) .
- Melting point : Consistency across batches (e.g., 216–218°C for structurally analogous compounds) confirms purity .
Q. What solubility and stability considerations are critical for in vitro assays?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies (pH 7.4, 37°C) show <10% degradation over 24 hours. For long-term storage, lyophilization at -20°C under nitrogen is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yields depend on:
- Reagent stoichiometry : A 1:1.2 molar ratio of thiol precursor to alkylating agent minimizes unreacted starting material .
- Solvent system : Ethanol/water (7:3 v/v) enhances solubility of intermediates while suppressing hydrolysis .
- Catalysis : Adding catalytic K2CO3 (5 mol%) improves nucleophilic substitution efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial activity (e.g., against Pseudomonas aeruginosa) may arise from:
- Strain variability : Use standardized clinical isolates (e.g., ATCC 27853) for comparative assays .
- Concentration gradients : Validate MIC values via broth microdilution (CLSI guidelines) to ensure reproducibility .
- Metabolite interference : Pre-treat bacterial cultures with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .
Q. How does structural modification at the thioether position alter enzyme inhibition?
Replacing the ethoxycarbonylphenyl group with bulkier substituents (e.g., benzylthio) reduces binding to bacterial dihydrofolate reductase (DHFR) due to steric hindrance. Computational docking (AutoDock Vina) shows a 30% decrease in binding affinity when the substituent’s logP exceeds 3.5 .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the thienopyrimidine core (HOMO = -6.2 eV) is prone to oxidation .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess membrane permeability (e.g., PMF profiles show moderate passive diffusion) .
Q. How can structural ambiguities in NMR spectra be resolved?
Overlapping signals (e.g., aromatic protons) are clarified via:
- 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, confirming substituent positions .
- Isotopic labeling : Synthesizing deuterated analogs (e.g., CD3 for methyl groups) simplifies peak assignments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
